
(2-Phenylethyl)propylamine
Übersicht
Beschreibung
“(2-Phenylethyl)propylamine” is a compound with the empirical formula C11H17N . It is also known as an amphetamine and is part of the phenethylamine and amphetamine chemical classes .
Synthesis Analysis
The synthesis of “(2-Phenylethyl)propylamine” can be achieved through various methods. One such method involves the use of the monomer 2-(acetoacetoxy)ethyl methacrylate (AEMA), which contains free pendant β-ketoester functionality . The synthesis process involves the modification of this monomer with propylamine (a model amine) and benzocaine (a primary amine containing API) through an enaminone bond .Molecular Structure Analysis
The molecular structure of “(2-Phenylethyl)propylamine” consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The molecule contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Amines, such as “(2-Phenylethyl)propylamine”, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Wissenschaftliche Forschungsanwendungen
Enantioselective Acylation Reactions
- Application: (2-Phenylethyl)propylamine is used in lipase-catalyzed enantioselective acylation reactions with carboxylic acids in non-solvent systems or ionic liquids. This process is significant for synthesizing chiral compounds, which are important in pharmaceuticals and chemical industries.
- References: (Irimescu & Kato, 2004), (Irimescu & Kato, 2004).
Antibacterial and Modulatory Activity
- Application: Derivatives of (2-Phenylethyl)propylamine have been investigated for their antibacterial and modulatory activities. Computational models predict these compounds as potential antibacterial agents, suggesting their utility in addressing bacterial resistance.
- References: (Figueredo et al., 2020).
Biotechnological Production of Aroma Compounds
- Application: (2-Phenylethyl)propylamine is involved in the biotechnological production of 2-phenylethanol and 2-phenylethyl acetate, which are valuable for their rose-like odor in the food and cosmetic industries. The bioconversion of L-phenylalanine via the Ehrlich pathway is a key process in this application.
- References: (Martínez-Avila et al., 2018), (Martinez et al., 2018).
Chemical Modification and Conjugation in Biomedical Research
- Application: (2-Phenylethyl)propylamine and its derivatives are used in chemical modifications, such as conjugation with hyaluronic acid to optimize its properties for biomedical applications, including drug delivery and regenerative medicine.
- References: (Petta et al., 2016).
Sensory Materials for Environmental and Biological Systems
- Application: Compounds functionalized with (2-Phenylethyl)propylamine derivatives have been developed as sensory materials for detecting volatile organic amines. These materials can be used in environmental monitoring and biological systems.
- References: (Li et al., 2021).
Pharmaceutical Synthesis
- Application: (2-Phenylethyl)propylamine plays a role in the synthesis of pharmaceutical compounds, such as fentanyl hydrochloride. Its reactivity in acylation reactions is crucial in synthesizing these types of drugs.
- References: (Murashova et al., 2010).
Flotation in Mineral Processing
- Application: Derivatives of (2-Phenylethyl)propylamine have been explored in the flotation of zinc oxide minerals, improving the efficiency of mineral separation in the mining industry.
- References: (Cheng-cen, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIRPZWDICEMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389740 | |
| Record name | (2-Phenylethyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylethyl)propylamine | |
CAS RN |
27906-91-8 | |
| Record name | (2-Phenylethyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


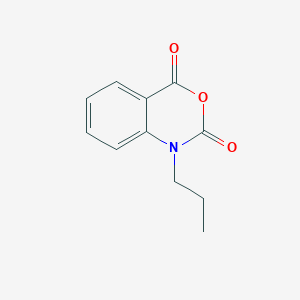
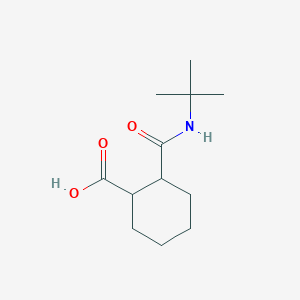
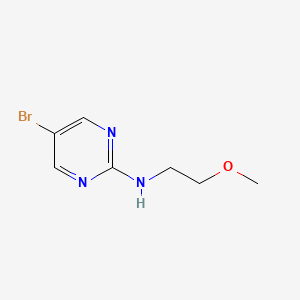
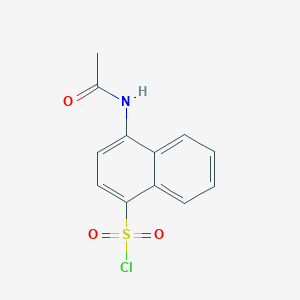
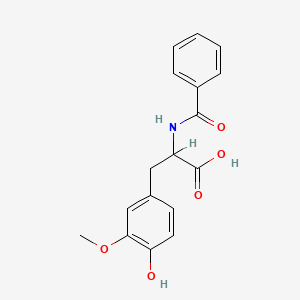



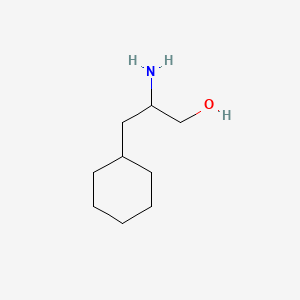



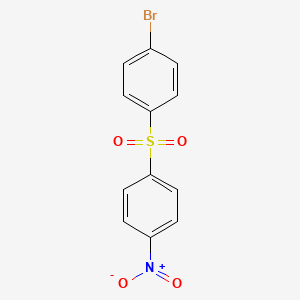
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)